molecular formula C19H28ClNO2 B14219618 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine CAS No. 817177-01-8

4-chlorobenzoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B14219618
CAS No.: 817177-01-8
M. Wt: 337.9 g/mol
InChI Key: JRBARZGTHDAUJN-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is a compound that combines two distinct chemical entities: 4-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine derived from cyclohexane.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.

N-cyclohexylcyclohexanamine can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. This reaction is typically catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of 4-chlorobenzoic acid involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity. N-cyclohexylcyclohexanamine is produced industrially through continuous flow processes that ensure efficient mixing and reaction of cyclohexanone and cyclohexylamine.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of chlorinated benzoic acids.

    Reduction: Reduction of the carboxylic acid group can yield 4-chlorobenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

N-cyclohexylcyclohexanamine can undergo:

    Acylation: Reaction with acyl chlorides to form amides.

    Alkylation: Reaction with alkyl halides to form tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).

Major Products

    4-Chlorobenzoic acid: Chlorinated benzoic acids, 4-chlorobenzyl alcohol.

    N-cyclohexylcyclohexanamine: Amides, tertiary amines.

Scientific Research Applications

4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The carboxylic acid group of 4-chlorobenzoic acid can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. N-cyclohexylcyclohexanamine, being a secondary amine, can interact with receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.

    4-Fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.

    N-cyclohexylmethylamine: Similar structure with a methyl group instead of a cyclohexyl group.

Uniqueness

4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of both a chlorinated aromatic carboxylic acid and a secondary amine derived from cyclohexane. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

817177-01-8

Molecular Formula

C19H28ClNO2

Molecular Weight

337.9 g/mol

IUPAC Name

4-chlorobenzoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10)

InChI Key

JRBARZGTHDAUJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Cl

Origin of Product

United States

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